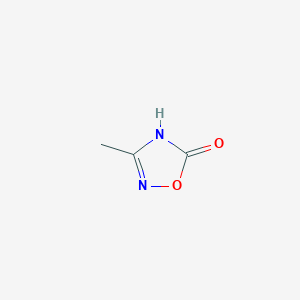

3-Methyl-1,2,4-oxadiazol-5-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRLQDJTVWZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431426 | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-40-0 | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Journey Through Time: the Evolution of 1,2,4 Oxadiazole Chemistry

The story of the 1,2,4-oxadiazole (B8745197) ring begins in 1884, when it was first synthesized by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole". nih.gov For nearly eight decades following its discovery, this heterocyclic system remained relatively obscure in the chemical literature. nih.govresearchgate.net It wasn't until the 1960s that chemists began to take a deeper interest, spurred by the discovery of its intriguing photochemical and thermal rearrangement properties. nih.govchim.it This newfound interest marked a turning point, leading to a surge in research focused on the synthesis, reactivity, and potential applications of 1,2,4-oxadiazole derivatives.

Early synthetic methods primarily involved the acylation of amidoximes with carboxylic acid chlorides or anhydrides, followed by cyclization. researchgate.netresearchgate.net These foundational techniques laid the groundwork for the development of more sophisticated and efficient synthetic strategies in the ensuing decades. Researchers have since devised a multitude of approaches, including 1,3-dipolar cycloadditions of nitrile oxides to nitriles, and one-pot syntheses from amidoximes and various carbonyl compounds. chim.itorganic-chemistry.org The advent of modern techniques like microwave-assisted synthesis and transition-metal catalysis has further streamlined the construction of the 1,2,4-oxadiazole core, enhancing efficiency and scalability. nih.gov

A key characteristic that has fueled the enduring interest in 1,2,4-oxadiazoles is their ability to act as bioisosteres for ester and amide functional groups. researchgate.netchim.itnih.gov This property, coupled with the ring's metabolic stability, has made it a valuable scaffold in medicinal chemistry. mdpi.com The inherent reactivity of the 1,2,4-oxadiazole ring, including its susceptibility to nucleophilic attack and its capacity to undergo ring-opening reactions, has also been extensively explored, leading to the development of novel synthetic transformations and the creation of diverse heterocyclic structures. chim.it

The timeline below highlights key milestones in the evolution of 1,2,4-oxadiazole chemistry:

| Year | Milestone | Significance |

| 1884 | First synthesis of the 1,2,4-oxadiazole ring system by Tiemann and Krüger. nih.gov | Marks the discovery of this heterocyclic scaffold. |

| 1960s | Investigation into the photochemical and thermal rearrangements of 1,2,4-oxadiazoles. nih.govchim.it | Ignited broader interest in the chemical community. |

| Late 20th Century | Development of diverse synthetic methodologies, including 1,3-dipolar cycloadditions. chim.itorganic-chemistry.org | Expanded the accessibility and variety of 1,2,4-oxadiazole derivatives. |

| 21st Century | Application of modern synthetic techniques and recognition as a key bioisostere. researchgate.netnih.gov | Solidified its importance in medicinal chemistry and materials science. |

The Contemporary Spotlight: 3 Methyl 1,2,4 Oxadiazol 5 Ol in Heterocyclic Research

Classical Approaches to 1,2,4-Oxadiazole Ring Construction

Traditional methods for constructing the 1,2,4-oxadiazole core have been well-established, providing reliable pathways to this important heterocycle.

Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative. nih.gov This process typically involves two key steps: the O-acylation of the amidoxime followed by an intramolecular cyclodehydration to form the oxadiazole ring. nih.govmdpi.com

The initial O-acylation can be achieved using various activated carboxylic acid derivatives. mdpi.com The subsequent cyclization often requires heating, sometimes at high temperatures (up to 140°C), to drive the dehydration and ring closure. mdpi.com A variety of reagents and conditions have been explored to facilitate this transformation. For instance, the use of a triazine-based coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM) has been successfully employed. ipbcams.ac.cn

A typical route involves converting a nitrile to an amidoxime using hydroxylamine (B1172632), which is then coupled with a carboxylic acid to form an O-acylamidoxime intermediate. nih.gov This intermediate is then subjected to cyclodehydration to yield the final 1,2,4-oxadiazole. nih.gov

Table 1: Examples of Classical Cyclization Reactions

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitroaromatic amidoxime, 2-(1-Naphthyl)propionic acid | i) NMM, CDMT, 1,4-dioxane, rt, 1 h; ii) reflux, 6 h | Nitroaromatic 1,2,4-oxadiazole | 66 |

1,3-Dipolar Cycloaddition Strategies for 1,2,4-Oxadiazole Formation

Another significant classical approach is the 1,3-dipolar cycloaddition reaction. researchgate.net This method typically involves the reaction of a nitrile oxide with a nitrile. organic-chemistry.org The nitrile oxides are often generated in situ from the corresponding aldoximes. For example, chlorinated 4-substituted benzaldoximes can form nitrile oxides under basic conditions, which then react with a dipolarophile like 5-cyanouracil (B1208135) to yield 1,2,4-oxadiazole derivatives. nih.gov

This strategy has also been applied to synthesize 1,2,4-oxadiazole-substituted phosphonates. nih.gov A series of 1,2,4-oxadiazole derivatives have been prepared through the 1,3-dipolar cycloaddition of various oximes with imidates. researchgate.net

Hydrazide-Carbon Disulfide Cyclization Variants

While less common for the direct synthesis of this compound, cyclization reactions involving hydrazides are a staple in heterocyclic chemistry. For the related 1,3,4-oxadiazole (B1194373) isomers, a common method involves the reaction of acyl hydrazides with carbon disulfide. More specifically for 1,2,4-oxadiazoles, thiosemicarbazides derived from hydrazides can be cyclized. For instance, thiosemicarbazides derived from 3-methylacetic hydrazide can be treated with phosphorus oxychloride (POCl₃) to induce cyclization. This dehydrating agent facilitates the ring closure, and careful temperature control is crucial to minimize side reactions.

Modern and Sustainable Synthetic Protocols

In recent years, the focus has shifted towards developing more efficient, rapid, and environmentally friendly methods for the synthesis of 1,2,4-oxadiazoles.

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govclockss.org One-pot microwave-assisted synthesis of substituted 1,2,4-oxadiazoles has been successfully performed both in solvent and under solvent-free conditions. nih.govclockss.org

This technique significantly reduces reaction times. For example, a mixture of 3-methylamidoxime and a thiocarboxylic acid derivative in acetonitrile (B52724) can be irradiated at 100°C for just 15 minutes to produce the corresponding oxadiazole in a 75% yield, a stark contrast to the 24 hours required with conventional heating. Microwave heating has also been effectively used in combination with polymer-supported reagents for a rapid and efficient synthesis of 1,2,4-oxadiazoles. sigmaaldrich.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 24 hours | - |

Catalytic Approaches in 1,2,4-Oxadiazole Synthesis

The development of catalytic systems has provided milder and more efficient pathways for 1,2,4-oxadiazole synthesis. A combination of p-Toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Copper-catalyzed cascade reactions have also been reported, allowing for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov Furthermore, titanium dioxide nanoparticles have been used as a catalyst in the one-pot reaction of aryl amidoximes and trifluoroacetimidoyl chlorides to synthesize trifluoromethyl-1,2,4-oxadiazoles. nih.gov The use of HClO₄-SiO₂ as a heterogeneous recyclable catalyst has also been demonstrated. acs.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-oxadiazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of one-pot reactions, the use of alternative energy sources like microwave irradiation, and the selection of environmentally benign solvents and catalysts. nih.govnih.gov One-pot procedures that combine multiple synthetic steps without isolating intermediates are particularly advantageous as they reduce reaction time and simplify purification processes. nih.gov For instance, the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature represents a significant advancement in this area. nih.gov

Solvent-free, or neat, reaction conditions represent a core principle of green chemistry by eliminating the environmental and safety issues associated with volatile organic solvents. Microwave irradiation is often coupled with solvent-free conditions to accelerate reaction rates, leading to rapid and efficient synthesis of 1,2,4-oxadiazole derivatives. nih.gov

A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another prominent solvent-free method involves the microwave-assisted reaction of amidoximes with carboxylic acid methyl esters, which can be adapted for the synthesis of 5-substituted-1,2,4-oxadiazoles. This approach significantly shortens reaction times and often leads to high yields. nih.gov

Table 1: Example of Microwave-Assisted Solvent-Free Synthesis of 1,2,4-Oxadiazoles This table illustrates a general method adaptable for this compound synthesis.

| Starting Material 1 | Starting Material 2 | Catalyst/Support | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Amidoxime | Carboxylic Acid Methyl Ester | K₂CO₃ | 650 | 8 | ~80 | |

| Nitrile & Hydroxylamine | Meldrum's Acid | None | - | - | Good to Excellent | organic-chemistry.org |

Developing synthetic routes that operate without a catalyst is a significant goal in green chemistry, as it simplifies product purification and reduces costs and potential toxicity associated with catalyst residues. The thermal rearrangement of an isolated O-acylamidoxime is a conventional, though often less convenient, catalyst-free method for preparing 1,2,4-oxadiazoles. researchgate.net

More modern approaches have focused on one-pot, catalyst-free methods. A notable example is the reaction of nitriles with hydroxylamine and Meldrum's acids under solvent-free microwave irradiation, which proceeds efficiently without the need for an external catalyst. organic-chemistry.org Another strategy involves the transamidoximation of methyl β-ketoesters with amidoximes, which upon heating to 110°C, undergo intramolecular cyclization and dehydration to form 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles without any solvent or catalyst.

Water is considered the ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While many traditional methods for 1,2,4-oxadiazole synthesis employ organic solvents, efforts have been made to incorporate water into these processes. For related heterocycles, tartaric acid has been used as a catalyst for synthesis in aqueous media. researchgate.net For 1,2,4-oxadiazoles specifically, water is often used during the work-up stage to precipitate the product from the reaction mixture, such as when the synthesis is carried out in pyridine. researchgate.net

A significant advancement is the development of one-pot syntheses of 2,3,5-substituted 1,2,4-oxadiazolines from nitriles directly in an aqueous solution, demonstrating the feasibility of using water as the primary reaction medium. scholaris.ca Furthermore, the Sandmeyer reaction, a potential route to precursors for 1,2,4-oxadiazoles, can be performed in an aqueous medium. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of this compound. The choice of base and solvent system can dramatically influence the outcome of the cyclization step. For instance, in the one-pot synthesis from amidoximes and esters, a superbase medium of NaOH in DMSO has been shown to be effective for promoting the reaction at room temperature. nih.gov Alternatively, bases like potassium carbonate (K₂CO₃) have been successfully used in microwave-assisted syntheses. nih.gov

The cyclodehydration of acylated amidoxime intermediates is a key step, and its efficiency can be optimized. Triethylamine (TEA) is commonly used as the base for this transformation at elevated temperatures (e.g., 100°C), leading to yields in the range of 65–72%. Classical dehydrating agents like phosphorus oxychloride (POCl₃) can also be used, with temperature control being a key factor for minimizing side reactions. The development of one-pot procedures using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) followed by base-mediated cyclodehydration represents a highly optimized and streamlined approach.

Table 2: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis This table presents a summary of various optimized conditions for synthesizing the 1,2,4-oxadiazole ring.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| One-Pot | Amidoxime, Ester | NaOH | DMSO | Room Temp. | 4-24 h | Poor to Good | nih.gov |

| Cyclodehydration | Acylated Amidoxime | Triethylamine (TEA) | - | 100°C | 3 h | 65-72 | |

| One-Pot Coupling & Cyclization | Amidoxime, Carboxylic Acid | EDC/HOAt, then TEA | DMF | 100°C | - | ~72 | |

| One-Pot | Amidoxime, Acyl Chloride | Pyridine | Pyridine | - | Short | Fair to Good | researchgate.net |

Scalability and Industrial Feasibility of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also safe, cost-effective, and reproducible on a large scale. For the synthesis of this compound and its derivatives, several factors contribute to their industrial feasibility.

The development of one-pot syntheses is a significant step towards scalability, as it reduces the number of unit operations, thereby saving time, energy, and resources. nih.gov The ability to achieve high yields in these streamlined processes is critical for economic viability. google.com Furthermore, avoiding hazardous reagents that pose sourcing and safety issues on a large scale is paramount. For example, replacing highly toxic phosgene (B1210022) with safer alternatives like diphosgene (trichloromethyl chloroformate) for the synthesis of the related 5-methyl-1,3,4-oxadiazol-2(3H)-one improves the industrial applicability of the process.

For large-scale production, continuous flow reactors are increasingly being adopted over traditional batch processes. Continuous flow systems offer enhanced safety, better temperature control, improved reproducibility, and can lead to higher throughput, making them highly suitable for the industrial synthesis of pharmaceutical intermediates like oxadiazole derivatives. The successful application of continuous flow technology to the synthesis of the analogous 3-methyl-1,2,4-oxadiazole-5-thiol (B2479093) suggests its potential for the scalable production of this compound.

Chemical Reactivity and Derivatization of the 3 Methyl 1,2,4 Oxadiazol 5 Ol Ring System

Chemical Transformations of the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole nucleus is a versatile scaffold that can undergo a variety of chemical reactions, leading to diverse heterocyclic structures. Its reduced aromatic character and the weak N-O bond are key factors driving its reactivity. chim.it

The 1,2,4-oxadiazole ring is generally stable to oxidative conditions. However, specific derivatives can undergo oxidative transformations. For instance, the formation of 1,2,4-oxadiazoles can occur through oxidative cyclization of precursors like amidines and N-acyl amidines using reagents such as copper catalysts or N-bromosuccinimide (NBS). nih.govmdpi.com In some cases, the thiol group of a derivative like 3-methyl-1,2,4-oxadiazole-5-thiol (B2479093) can be oxidized to form disulfides using agents like hydrogen peroxide or iodine.

The reduction of the 1,2,4-oxadiazole ring is a well-established transformation, often leading to ring cleavage. The weak O-N bond is highly susceptible to reduction, which can be achieved through various methods, including catalytic hydrogenation. researchgate.net This reductive cleavage typically results in the formation of amidines and other acyclic fragments. This reactivity is a key consideration in the synthetic utility of the oxadiazole ring, as it can be used as a masked form of other functional groups. For example, 3,5-disubstituted 1,2,4-oxadiazoles can be reduced to the corresponding amidines.

The carbon atoms at positions 3 and 5 of the 1,2,4-oxadiazole ring are electrophilic and thus susceptible to nucleophilic attack. chim.itchemicalbook.com Nucleophilic substitution reactions can occur, particularly when a suitable leaving group is present at one of these positions. However, a more common and synthetically useful reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.net In this process, a nucleophile attacks the C(5) position, leading to the opening of the oxadiazole ring, followed by recyclization to form a new heterocyclic system. chim.it For instance, polyfluoroaryl-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement with hydrazine (B178648) to yield indazole compounds. chim.it

Direct electrophilic substitution on the 1,2,4-oxadiazole ring is generally not feasible due to the electron-withdrawing nature of the heterocycle. researchgate.netchemicalbook.com However, electrophilic substitution can occur on the substituents attached to the ring. The oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity of these substituents. researchgate.net For the title compound, the methyl group at position 3 could potentially undergo reactions typical of methyl groups activated by an adjacent electron-withdrawing system. For example, 5-acetylenyl-1,2,4-oxadiazoles undergo electrophilic addition with arenes in the presence of a superacid like triflic acid (TfOH) to yield hydroarylation products. nih.gov

1,2,4-oxadiazoles are valuable intermediates in the synthesis of other heterocyclic compounds. chim.it One of the most significant rearrangements is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution, leading to the formation of various other heterocycles. chim.it For example, 3-acyl-1,2,4-oxadiazoles can be converted into 1,2,3-triazoles, and N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can rearrange to form imidazoles. chim.it These reactions highlight the utility of the 1,2,4-oxadiazole ring as a versatile building block in synthetic organic chemistry.

Functionalization Strategies for 3-Methyl-1,2,4-oxadiazol-5-ol Derivatives

The presence of the hydroxyl group at the C5 position and the methyl group at the C3 position of this compound offers multiple avenues for derivatization. The hydroxyl group, in particular, can be readily functionalized through various reactions.

Alkylation and acylation of the hydroxyl group are common strategies to introduce diverse substituents. For example, 1,2,4-oxadiazole derivatives can be N-alkylated using various alkyl bromides in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov The hydroxyl group can also be converted to other functional groups, providing access to a wide range of derivatives with potentially different chemical and physical properties.

In a study focused on creating new derivatives for biological screening, a series of 3,5-disubstituted-1,2,4-oxadiazoles were synthesized. nih.gov This involved constructing the oxadiazole scaffold and then modifying the substituents at both the C3 and C5 positions. For instance, a phenyl moiety at C5 can be decorated with various pharmacophoric groups to explore structure-activity relationships. nih.gov

Below is a table summarizing some functionalization reactions of 1,2,4-oxadiazole derivatives based on published research.

| Precursor | Reagent(s) | Reaction Type | Product | Reference |

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Bromoethane, DIPEA | N-Alkylation | 3-(Naphthalen-2-yl)-5-(1-ethylpiperidin-4-yl)-1,2,4-oxadiazole | nih.gov |

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Methyl 3-(bromomethyl)benzoate, DIPEA | N-Alkylation | Methyl 3-((4-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methyl)benzoate | nih.gov |

| 4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Acetamide | Cyclization | 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | rsc.org |

| 5-(2-Arylethenyl)-3-aryl-1,2,4-oxadiazoles | Bromine, then NaNH₂ | Bromination/Dehydrobromination | 5-(2-Arylethynyl)-3-aryl-1,2,4-oxadiazoles | nih.gov |

This table illustrates the versatility of the 1,2,4-oxadiazole scaffold in generating a library of compounds through functionalization of its substituents.

Modification at the C-5 Hydroxyl Position

The hydroxyl group at the C-5 position of this compound is not a simple alcohol. It is part of a vinylogous N-hydroxy-amide system and exists predominantly in its tautomeric keto form, 3-methyl-4H-1,2,4-oxadiazol-5-one. This has significant implications for its reactivity, as reactions can occur at the exocyclic oxygen (O-alkylation/acylation) or, more commonly, at the N-4 position (N-alkylation/acylation). The competition between N- and O-alkylation is a common feature of ambident nucleophiles like the 1,2,4-oxadiazol-5-one system. nih.govresearchgate.netnih.gov

Alkylation reactions on related ambident nucleophiles, such as quinazolinones and diazine N-oxides, have shown that the reaction's regioselectivity (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the temperature. nih.govnih.govjuniperpublishers.com For instance, alkylation of an alkali salt in a polar aprotic solvent like DMF often favors N-alkylation, while using a silver salt in a nonpolar solvent can favor O-alkylation. nih.gov

A specific modification at this position involves the conversion of 1,2,4-oxadiazol-5(4H)-ones into 5-dialkylamino-1,2,4-oxadiazoles. This transformation can be achieved through a one-step N-dealkylative amination using triphenylphosphine (B44618) and iodine (Ph₃P-I₂) with tertiary amines. organic-chemistry.org This method provides direct access to amino-substituted oxadiazoles (B1248032) from the keto-tautomer.

Acylation can also occur at this position. The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate (B1210297) has been reported, typically involving the reaction of the oxadiazole precursor with acetic anhydride. This suggests that O-acylation is a viable derivatization pathway, likely proceeding through the enol tautomer or by acylation of the exocyclic oxygen in the keto form.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Dealkylative Amination | Ph₃P-I₂, Tertiary Amine | 5-Dialkylamino-1,2,4-oxadiazole | organic-chemistry.org |

| O-Acylation | Acetic Anhydride | (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate | |

| N-Alkylation | Alkyl Halide, K₂CO₃, DMF | 4-Alkyl-3-methyl-4H-1,2,4-oxadiazol-5-one | nih.govjuniperpublishers.com |

| O-Alkylation | Alkyl Halide, Silver Salt | 5-Alkoxy-3-methyl-1,2,4-oxadiazole | nih.gov |

Derivatization of the Methyl Group at C-3

The methyl group at the C-3 position of the 1,2,4-oxadiazole ring is not inert. Its protons are activated by the adjacent electron-withdrawing heterocyclic ring, making them susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that the protons of the methyl group on a related 5-methyl-1,2,4-oxadiazole (B8629897) can exchange with those of benzyl (B1604629) alcohol, indicating a degree of acidity. rsc.org

A key derivatization strategy involves the condensation of the C-3 methyl group with aldehydes to form styryl derivatives. For example, the synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles demonstrates that the methyl group can be functionalized to create a carbon-carbon double bond, extending the conjugation of the system. nih.gov This type of reaction typically proceeds via a base-catalyzed mechanism where the methyl group is deprotonated, and the resulting carbanion attacks the aldehyde.

Another approach to functionalizing the methyl group is through halogenation followed by nucleophilic substitution. This is exemplified by the synthesis of compounds like 3,3′-bis(azidomethyl)-5,5′-bis(1,2,4-oxadiazole). The synthesis involves the insertion of the azido-methyl group via a chlorine-azide exchange on a chloro-methyl precursor, indicating that the methyl group can be readily halogenated to provide a reactive handle for introducing other functionalities.

| Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Condensation | Aromatic Aldehyde, Base | 3-Styryl-1,2,4-oxadiazole | nih.gov |

| Halogenation | Halogenating Agent (e.g., NCS, NBS) | 3-(Halomethyl)-1,2,4-oxadiazole | Inferred |

| Nucleophilic Substitution | Sodium Azide (on halomethyl derivative) | 3-(Azidomethyl)-1,2,4-oxadiazole | Inferred |

| Proton Exchange | Benzyl Alcohol (deuterated) | 3-(Deuteriomethyl)-1,2,4-oxadiazole | rsc.org |

Formation of Multi-heterocyclic Conjugates

The this compound core serves as a valuable building block for the synthesis of more complex multi-heterocyclic conjugates. These larger molecules often exhibit unique biological activities and photophysical properties. The oxadiazole ring can be linked to other heterocyclic systems through various synthetic strategies, often involving the functionalization of the C-3 or C-5 positions.

One reported strategy involves the reaction of amidoximes with dimethyl maleate (B1232345) in a NaOH/DMSO medium, which can lead to the formation of hybrid molecules containing both a 1,2,4-oxadiazin-5(6H)-one and a 1,2,4-oxadiazole ring. nih.gov This demonstrates how the precursors to the oxadiazole ring can be utilized in reactions that generate fused or linked heterocyclic systems.

Furthermore, 1,2,4-oxadiazole derivatives have been incorporated into larger molecular frameworks for applications in drug discovery. For instance, new derivatives have been synthesized that link the 1,2,4-oxadiazole ring to a piperazine (B1678402) scaffold, which in turn is connected to other aromatic systems. nih.gov Similarly, research has focused on synthesizing conjugates of 1,2,4-oxadiazoles with benzimidazoles and morpholines, aiming to develop novel anticancer agents. These examples highlight the role of the 1,2,4-oxadiazole as a stable, bioisosteric linker in the design of complex bioactive molecules.

Mechanistic Investigations of this compound Reactions

The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and low aromaticity, which makes it susceptible to various rearrangement reactions, particularly under thermal, photochemical, or catalytic conditions. mdpi.com These rearrangements often lead to the formation of more stable heterocyclic systems. Two of the most significant mechanistic pathways are the Boulton-Katritzky Rearrangement (BKR) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. mdpi.com

The Boulton-Katritzky Rearrangement is a mononuclear heterocyclic rearrangement that typically involves the participation of a three-atom side chain. nih.gov This process has been observed in 1,2,4-oxadiazoles with specific side chains, leading to the formation of different five-membered heterocycles. nih.govnih.govchemicalbook.com For example, the base-induced BKR of certain 1,2,4-oxadiazoles can yield isoxazoline (B3343090) derivatives. chemicalbook.com

The ANRORC mechanism is prevalent for 1,2,4-oxadiazoles bearing an electron-withdrawing group, which activates the C(5) position for nucleophilic attack. The reaction proceeds via the addition of a bidentate nucleophile (like hydrazine) to the electrophilic C(5) carbon, followed by the opening of the oxadiazole ring. nih.gov The resulting intermediate then undergoes intramolecular cyclization to form a new heterocyclic ring. nih.govresearchgate.net Theoretical studies on the reaction between 1,2,4-oxadiazoles and methylhydrazine have elucidated the potential energy surface, indicating that the reaction pathway and regioselectivity are influenced by the stability of key intermediates and torsional strain effects. nih.gov In some cases, this pathway can be reductive, leading to products like 3-amino-1,2,4-triazoles when hydrazine is used in excess. researchgate.net

| Mechanism | Key Features | Typical Product(s) | Reference |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Rearrangement involving a 3-atom side chain. Base or acid-catalyzed. | Other 5-membered heterocycles (e.g., isoxazolines, 1,2,3-triazoles). | nih.govmdpi.comnih.govchemicalbook.com |

| ANRORC | Addition of Nucleophile, Ring Opening, Ring Closure. Requires electrophilic C(5). | New 5- or 6-membered heterocycles (e.g., triazoles, oxadiazines). | nih.govmdpi.comresearchgate.net |

| Ring Cleavage | Cleavage of the weak N-O bond under acidic conditions. | Acyclic fragments or rearranged products. | Inferred |

Structural Elucidation and Conformational Analysis of 3 Methyl 1,2,4 Oxadiazol 5 Ol

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and understanding the electronic environment of 3-methyl-1,2,4-oxadiazol-5-ol.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the nitrogen atoms within the heterocyclic ring. The analysis of ¹H, ¹³C, and ¹⁴N NMR spectra is crucial for the unambiguous structural assignment of this compound and its derivatives. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A key feature would be a singlet corresponding to the methyl (CH₃) protons. The chemical shift of the N-H or O-H proton would be highly dependent on the solvent, concentration, and temperature, and its presence would help confirm the tautomeric form. In many 1,2,4-oxadiazole (B8745197) derivatives, the methyl group protons attached to the ring appear as a singlet. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, distinct signals are expected for the methyl carbon and the two heterocyclic ring carbons (C3 and C5). The chemical shifts of the ring carbons are particularly informative for confirming the 1,2,4-oxadiazole structure. scispace.com Studies on analogous 3,5-disubstituted-1,2,4-oxadiazoles show that the chemical shifts of the ring carbons are influenced by the nature of the substituents. scispace.comscispace.com The C3 and C5 carbons in the 1,2,4-oxadiazole ring typically resonate at approximately 164-178 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -CH₃ | ~2.4 | ~10-15 | Chemical shift typical for a methyl group attached to an sp² carbon in a heterocyclic ring. researchgate.net |

| C3 | - | ~160-165 | The carbon atom attached to the methyl group. |

| C5 | - | ~170-175 | The carbon atom bearing the hydroxyl group, existing in tautomeric equilibrium with a carbonyl. |

| -OH/NH | Variable | - | Broad signal, position is solvent and concentration dependent. |

¹⁴N NMR Spectroscopy: Nitrogen has two NMR active isotopes, ¹⁴N and ¹⁵N. While ¹⁵N is a spin-1/2 nucleus preferred for high-resolution studies, ¹⁴N (99.6% natural abundance) can also be probed, particularly in the solid state. nih.gov Advanced techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," allowing for the direct observation of carbons bonded to nitrogen. nih.goviastate.edu For this compound, this method could definitively distinguish it from other isomers by identifying the two carbon signals (C3 and C5) that are covalently bonded to nitrogen atoms within the ring. iastate.edu

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic bands for the C=N, N-O, and C-O stretching vibrations of the oxadiazole ring. Due to the tautomerism, a strong absorption band corresponding to a C=O stretch is also expected, alongside a broad O-H or N-H stretching band. In related 1,3,4-oxadiazole (B1194373) structures, aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. ajchem-a.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H / N-H | Stretching | 3200-3400 (broad) | mdpi.com |

| C-H (methyl) | Stretching | 2900-3000 | mdpi.com |

| C=O (keto tautomer) | Stretching | 1700-1750 (strong) | scispace.com |

| C=N (ring) | Stretching | 1640-1680 | mdpi.com |

| C-O (ring/hydroxyl) | Stretching | 1200-1300 | ajchem-a.com |

| N-O (ring) | Stretching | 900-1000 | - |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₃H₄N₂O₂, corresponding to a monoisotopic mass of approximately 100.027 Da. uni.lu

Upon electron impact (EI) ionization, the molecule forms a molecular ion (M⁺•), which is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of heterocyclic rings often involves the cleavage of the ring bonds. For this compound, characteristic fragmentation pathways would include the loss of small, stable neutral molecules or radicals. libretexts.orglibretexts.orggatech.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₃H₄N₂O₂ | - |

| Molecular Weight | 100.09 g/mol | - |

| Monoisotopic Mass | 100.027275 Da | uni.lu |

| Molecular Ion (M⁺•) | m/z 100 | The peak corresponding to the intact molecule with one electron removed. |

| Predicted Fragments | Loss of CO, N₂, CH₃CN | Fragmentation often leads to stable neutral losses. The specific fragments would depend on the ionization energy and the instrument used. |

X-ray Crystallography of this compound and its Analogs

The solid-state structure of this compound, if crystallized, would reveal the precise geometry of the 1,2,4-oxadiazole ring. Crystallographic studies on analogous energetic materials containing multiple 1,2,4-oxadiazole rings have shown that the connectivity of these rings significantly influences the material's properties. osti.gov The analysis would confirm the planarity of the oxadiazole ring and the specific tautomeric form present in the crystal. The bond lengths within the ring (C-N, N-O, C-O, C=N) would provide insight into the degree of electron delocalization. scholaris.ca

In the solid state, molecules are arranged in a repeating crystal lattice, held together by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant intermolecular interaction, likely involving the hydroxyl/amine group and the nitrogen atoms of the oxadiazole ring. researchgate.net

In the crystal structure of a related compound, [(Z)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-(1-naphthyl)ethenylamino]formaldehyde oxime, extensive hydrogen bonding (O-H···N and N-H···N) dictates the crystal packing. researchgate.net Furthermore, π-stacking interactions between parallel oxadiazole rings, with centroid-centroid distances around 3.6 Å, can also play a significant role in stabilizing the crystal lattice. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Tautomeric Equilibria of this compound (e.g., Keto-Enol Tautomerism)

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemical behavior of this compound. This compound can theoretically exist in different tautomeric forms, primarily the hydroxy (-OH) form (this compound) and the keto (or oxo) form (3-methyl-1,2,4-oxadiazol-5(4H)-one). The position of this equilibrium is influenced by various factors, including the phase (gas or solution) and the nature of the solvent.

Experimental and Theoretical Studies on Tautomeric Forms

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have provided significant insights into the tautomeric preferences of C5-substituted 3-hydroxy-1,2,4-oxadiazoles, the class of compounds to which this compound belongs. orientjchem.org These theoretical investigations have systematically explored the influence of substituents and solvents on the relative stability of the tautomers.

In the gas phase, the stability of the tautomers is directly related to the nature of the substituent at the C5 position. orientjchem.org For this compound, the hydroxy (-OH) tautomer is found to be more stable than the keto (NH) tautomer. orientjchem.org This preference can be quantified by the relative energy difference between the two forms.

The equilibrium is also significantly affected by the polarity of the solvent. As the polarity of the solvent increases, the keto (NH) isomers tend to become more stable. orientjchem.org This shift is attributed to the different interactions of the tautomers with the solvent molecules.

Below is a data table summarizing the theoretical findings on the relative stability of the tautomeric forms of this compound in the gas phase.

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Most Stable Form |

|---|---|---|

| This compound (OH form) | 0.00 | OH form |

| 3-methyl-1,2,4-oxadiazol-5(4H)-one (NH form) | >0 |

It is important to note that while theoretical calculations provide a robust model for understanding these equilibria, experimental validation through techniques like NMR and IR spectroscopy in various solvents is crucial for a complete picture. mdpi.comnih.gov For instance, in related heterocyclic systems, spectroscopic methods have been successfully employed to identify the predominant tautomeric forms in different environments. mdpi.comnih.gov The study of solvent effects reveals that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol (or hydroxy) form in other heterocyclic compounds. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies of 3 Methyl 1,2,4 Oxadiazol 5 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-1,2,4-oxadiazol-5-ol, which exists in tautomeric equilibrium with 3-methyl-4H-1,2,4-oxadiazol-5-one. uni.lu Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are employed to model its electronic structure. chemintech.ru

Detailed analyses focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical in determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.net For oxazole (B20620) derivatives, the introduction of a methyl group tends to increase the energy of the HOMO with little effect on the LUMO, thereby decreasing the energy gap and increasing reactivity. researchgate.net

Electron density distribution and molecular electrostatic potential (MEP) maps are also generated through these calculations. These maps visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen and nitrogen atoms as likely sites for electrophilic attack and hydrogen bonding. mdpi.com Hirshfeld surface analysis can further elucidate intermolecular interactions in the solid state. nih.govnih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| HOMO Energy | -9.1 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be obtained from specific quantum chemical calculations.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

The 1,2,4-oxadiazole (B8745197) scaffold is a recognized pharmacophore present in numerous biologically active compounds. nih.govrsc.org Molecular modeling and docking simulations are crucial computational tools used to explore the potential of this compound as a ligand for various biological targets. These studies are instrumental in rational drug design, predicting how the molecule might bind to the active site of a protein and exert a biological effect. rsc.org

The process begins with the preparation of the three-dimensional structures of both the ligand (this compound) and the target protein. nih.gov Docking algorithms then systematically sample different orientations and conformations of the ligand within the protein's binding pocket to identify the most stable binding modes, which are ranked based on a scoring function that estimates the binding affinity. pensoft.net

Analysis of the resulting docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com The hydroxyl group and the nitrogen and oxygen atoms of the oxadiazole ring in this compound are predicted to be key sites for forming hydrogen bonds with amino acid residues in a protein's active site. rsc.org The stability of the predicted ligand-protein complex can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. pensoft.netnih.gov

Table 2: Potential Protein Targets and Predicted Binding Interactions for this compound (Hypothetical)

| Protein Target | Therapeutic Area | Key Predicted Interactions |

| p38 MAPK | Anti-inflammatory | Hydrogen bonding with hinge region residues mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Hydrogen bonds, π-stacking with the oxadiazole ring rsc.org |

| Aromatase | Anticancer (Breast) | Coordination with heme iron, hydrogen bonds nih.gov |

| DNA Topoisomerase IIα | Anticancer | Intercalation and hydrogen bonding nih.gov |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of this compound and elucidating the mechanisms of reactions in which it participates. DFT calculations can be used to model reaction profiles, identifying the structures and energies of reactants, products, intermediates, and transition states. chemintech.ru

For instance, the mechanism of formation of the 1,2,4-oxadiazole ring itself, often through the cyclization of acylated amidoximes, has been studied computationally. These studies calculate the activation barriers for different potential pathways, allowing researchers to understand why a particular isomer is formed. chemintech.rumdpi.com The calculations can determine whether a reaction proceeds through a stepwise or concerted mechanism and can predict the reaction's thermodynamics, indicating whether it is likely to be exergonic or endergonic. mdpi.com

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule. This information is invaluable for guiding synthetic efforts to create new derivatives. For example, calculations can predict the acidity of the hydroxyl proton, which is crucial for its role in bioisosteric replacement of carboxylic acids. rsc.org

Conformational Analysis through Computational Methods

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to bind to a biological target. Computational methods are extensively used to perform conformational analysis of this compound and its derivatives.

A primary aspect of its conformational landscape is the tautomerism between the this compound and 3-methyl-4H-1,2,4-oxadiazol-5-one forms. Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in different solvents, predicting which form is likely to predominate under various conditions. uni.lu

Table 3: Calculated Relative Energies of this compound Tautomers (Illustrative)

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| This compound | DFT (B3LYP/6-31G) | 0.00 | >95% |

| 3-Methyl-4H-1,2,4-oxadiazol-5-one | DFT (B3LYP/6-31G) | +2.5 | <5% |

Note: This data is for illustrative purposes. The stability of tautomers can be highly dependent on the computational method and the inclusion of solvent effects.

Biological and Biomedical Research Applications of 3 Methyl 1,2,4 Oxadiazol 5 Ol Scaffolds

Comprehensive Pharmacological Profiling of 1,2,4-Oxadiazole (B8745197) Derivatives

Derivatives of 1,2,4-oxadiazole have been the subject of extensive research, revealing a wide spectrum of therapeutic potential. researchgate.netnih.gov These compounds are recognized for their favorable physicochemical and pharmacokinetic properties, making them attractive candidates for drug development. researchgate.net The versatility of the 1,2,4-oxadiazole ring allows for the creation of a vast library of compounds with diverse biological functions, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govjuniperpublishers.commdpi.com

Antimicrobial Efficacy (Antibacterial, Antifungal)

The 1,2,4-oxadiazole nucleus is a key component in the development of new antimicrobial agents. nih.gov Researchers have synthesized numerous derivatives and evaluated their efficacy against a range of bacterial and fungal pathogens. nih.govmdpi.com

Antibacterial Activity:

Derivatives of 1,2,4-oxadiazole have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. nih.govnih.gov Some compounds have demonstrated potent activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For instance, a novel 1,2,4-oxadiazole derivative, compound 12 , exhibited strong antimicrobial activity with a minimum inhibitory concentration (MIC) of 2 µM against S. aureus. mdpi.com This compound was also found to be bactericidal and enhanced the activity of oxacillin (B1211168) against MRSA. mdpi.com Another study reported a series of 1,2,4-oxadiazoles with a compound showing an MIC of 0.15 µg/mL against Staphylococcus aureus. nih.gov The antibacterial action of these compounds is often attributed to the inhibition of essential bacterial processes, such as cell wall synthesis. nih.gov

Antifungal Activity:

Several 1,2,4-oxadiazole derivatives have also been identified as potent antifungal agents. nih.govmdpi.com One study reported a compound with significant activity against various fungal strains, including Candida albicans (MIC of 12.5 µg/mL) and Trichophyton mentagrophytes (MIC of 6.3 µg/mL). nih.gov Another research effort focused on designing 1,2,4-oxadiazole derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. mdpi.comnih.gov Compound 4f from this series displayed excellent antifungal activity against several plant pathogenic fungi, with EC₅₀ values as low as 8.81 μg/mL against Colletotrichum capsica. mdpi.com

Table 1: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Compound 12 | Staphylococcus aureus | 2 µM | mdpi.com |

| Unnamed Derivative | Staphylococcus aureus | 0.15 µg/mL | nih.gov |

| Unnamed Derivative | Candida albicans | 12.5 µg/mL | nih.gov |

| Unnamed Derivative | Trichophyton mentagrophytes | 6.3 µg/mL | nih.gov |

| Compound 4f | Colletotrichum capsica | 8.81 μg/mL | mdpi.com |

| Compound F15 | Sclerotinia sclerotiorum | 2.9 μg/mL | nih.gov |

| Compound 57 | Clostridioides difficile | 0.25 μg/mL | nih.gov |

Anti-inflammatory Activities

The 1,2,4-oxadiazole scaffold has been explored for its potential in developing novel anti-inflammatory agents. researchgate.netnih.govmdpi.com Derivatives have shown the ability to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.govmdpi.com

In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of the synthesized compounds exhibited a significant reduction in paw edema. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives identified compound Ox-6f as having the most promising anti-inflammatory activity, with a 74.16% inhibition of inflammation in an in vitro assay. mdpi.com This compound also showed a significant reduction in carrageenan-induced edema in rats. mdpi.com The anti-inflammatory potential of these derivatives is often linked to their ability to inhibit key inflammatory mediators. mdpi.com

Anticancer and Cytotoxic Potential

A significant area of research for 1,2,4-oxadiazole derivatives is in the field of oncology. researchgate.netnih.govjuniperpublishers.com These compounds have demonstrated cytotoxic activity against a variety of human cancer cell lines. nih.govjuniperpublishers.comnih.gov

The anticancer activity of 1,2,4-oxadiazole derivatives has been evaluated against numerous cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), colon (HCT-116, Colo-205), and prostate (DU-145) cancer cells. juniperpublishers.comelsevierpure.com For example, a series of 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines showed potent anticancer activity, with compound 5 having an IC₅₀ value of 0.11±0.051 μM against the A-549 cell line. juniperpublishers.com Another study on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives found that several compounds exhibited more promising anticancer activity than the standard drug. nih.gov

Naturally occurring compounds containing the 1,2,4-oxadiazole ring, such as Phidianidines, have also shown in vitro cytotoxic activity against various tumor cell lines. nih.gov The mechanism of anticancer action for many of these derivatives involves the induction of apoptosis. nih.gov

Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,2,4-oxadiazole-sulfonamide | HCT-116 | 6.0 ± 3 μM | juniperpublishers.com |

| 1,2,4-oxadiazole linked Imidazopyridines | MCF-7 | 0.68±0.03 μM | juniperpublishers.com |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidines | A-549 | 0.11±0.051 μM | juniperpublishers.com |

| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375 | 0.11–1.47 μM | nih.gov |

| 1,2,4-oxadiazole linked with benzimidazole | MCF-7 | 0.12–2.78 μM | nih.gov |

| Caffeic acid-based 1,2,4-oxadiazole | LN229, T98G, U87 | Potent Activity | nih.gov |

Antiviral Properties

The antiviral potential of 1,2,4-oxadiazole derivatives is an emerging area of research. nih.govmdpi.com A recent study identified a series of 1,2,4-oxadiazole derivatives with antiviral activity against Zika virus (ZIKV) infection. nih.gov One compound, 5d , demonstrated potent antiviral activity against ZIKV and also showed activity against other viruses from the Flaviviridae family, including dengue virus and Japanese encephalitis virus. nih.gov This suggests that 1,2,4-oxadiazole derivatives could serve as a scaffold for the development of broad-spectrum antiviral agents. nih.gov

Other Emerging Biological Activities

Beyond the well-established antimicrobial, anti-inflammatory, and anticancer activities, 1,2,4-oxadiazole derivatives are being investigated for a range of other biological effects. These include anticonvulsant, antidepressant, analgesic, and anti-Alzheimer's activities. nih.govmdpi.com The diverse biological profile of this heterocyclic system highlights its importance in medicinal chemistry and drug discovery. researchgate.netnih.gov

Mechanistic Studies of Biological Action

Understanding the mechanism of action is crucial for the rational design of more effective and selective drugs. For 1,2,4-oxadiazole derivatives, several mechanisms of action have been proposed and investigated.

In the context of anticancer activity, many 1,2,4-oxadiazole derivatives are believed to exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov Some derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. juniperpublishers.com For instance, certain 1,2,4-oxadiazole-sulfonamide derivatives have been found to target and inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many types of cancer. researchgate.net

In terms of antibacterial action, a key mechanism for some 1,2,4-oxadiazole derivatives is the inhibition of bacterial cell wall synthesis. nih.gov For antifungal activity, inhibition of succinate dehydrogenase (SDH) has been identified as a primary mechanism for certain derivatives. mdpi.comnih.gov

More recently, research has uncovered that some 1,2,4-oxadiazole derivatives can activate the Nrf2-ARE signaling pathway. acs.org One study demonstrated that a derivative, DDO-7263, binds to Rpn6, a subunit of the 26S proteasome. acs.org This interaction blocks the assembly of the proteasome and the subsequent degradation of Nrf2, leading to the upregulation of this protective pathway. acs.org This mechanism could underlie the observed anti-inflammatory and neuroprotective effects of these compounds. acs.org

Enzyme Inhibition and Modulation

The 1,2,4-oxadiazole scaffold is a prominent feature in the design of various enzyme inhibitors. Derivatives have shown significant activity against a range of enzymes implicated in disease.

For instance, a series of 1,2,4-oxadiazole-sulfonamide based compounds have been identified as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with colorectal cancer. nih.gov Initial compounds in this series displayed inhibitory activity in the micromolar range, which was significantly enhanced through structural optimization. nih.gov The lead compound, OX27, demonstrated a substantial increase in potency against CAIX. nih.gov

Derivatives of 1,2,4-oxadiazole have also been investigated as activators of caspases, which are key enzymes in the apoptotic pathway. mdpi.com Specifically, 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3. mdpi.com

Furthermore, research has explored 1,2,4-oxadiazole-5-one derivatives as potential inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. mdpi.com In the realm of metabolic disorders, novel oxadiazole analogs have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

Table 1: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | Biological Significance | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole-sulfonamides | Carbonic Anhydrase IX (CAIX) | Anticancer (Colorectal Cancer) | nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 (Activator) | Apoptosis Induction in Cancer | mdpi.com |

| 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones | p38 MAPK | Anti-inflammatory | mdpi.com |

| 2-Thione-1,3,4-oxadiazole derivatives | α-amylase and α-glucosidase | Antidiabetic | nih.gov |

Receptor Binding and Signaling Pathway Interference

The 1,2,4-oxadiazole nucleus is integral to compounds designed to interact with various receptors and interfere with their signaling pathways. A notable area of research is their activity as muscarinic receptor agonists. A series of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines were synthesized and found to bind with high affinity to muscarinic receptors in the brain. nih.gov The compound 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine, in particular, showed high efficacy at muscarinic receptors linked to phosphoinositide (PI) metabolism. nih.gov These compounds are being explored for their potential in treating central nervous system disorders. nih.gov

In addition to muscarinic receptors, 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) (mGlu) receptors, specifically targeting the mGlu4 receptor. nih.gov These modulators have shown potential antipsychotic and anxiolytic properties in preclinical studies. nih.gov

Furthermore, research into nematicides has led to the discovery of 1,2,4-oxadiazole derivatives that affect the acetylcholine (B1216132) receptor of nematodes, indicating a different mode of receptor interference. mdpi.com

Cellular Effects and Processes (e.g., Apoptosis Induction)

The 1,2,4-oxadiazole scaffold is a key component of molecules that exert significant effects at the cellular level, most notably the induction of apoptosis, or programmed cell death. In studies on colorectal cancer, 1,2,4-oxadiazole derivatives have been shown to not only inhibit tumor-associated enzymes but also to induce apoptosis and the production of reactive oxygen species (ROS). nih.gov These compounds also inhibited colony formation and migration of cancer cells. nih.gov

The pro-apoptotic activity of this class of compounds is further supported by research showing that certain 1,2,4-oxadiazole derivatives can activate caspases, the executive enzymes of apoptosis. mdpi.com Some derivatives have been shown to cause cell cycle arrest, another important mechanism in controlling cancer cell proliferation. rsc.org For example, studies on marine-derived bisindoles containing a 1,2,4-oxadiazole ring showed they could induce cell accumulation in the G0-G1 phase of the cell cycle. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Substituted 1,2,4-Oxadiazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1,2,4-oxadiazole scaffold. These investigations reveal how different substituents on the oxadiazole ring influence biological activity.

In the development of antibacterials, SAR studies of oxadiazoles (B1248032) against S. aureus have shown that substitutions at ring A with 4-phenol, 4-chloropyrazole, or 5-indole are generally favored for potent activity. nih.gov For anticancer agents targeting carbonic anhydrase IX, SAR analysis of 1,2,4-oxadiazole-sulfonamide conjugates indicated that specific substitutions led to a significant increase in antiproliferative effect and inhibitory potency. nih.gov

For muscarinic receptor agonists, increasing the length of the alkyl substituent on the 1,2,4-oxadiazole ring was found to increase affinity for the receptors but decrease activity in phosphoinositide turnover assays. nih.gov In the context of nematicidal activity, SAR analysis revealed that the introduction of chloromethyl or bromomethyl at the 5-position of the 1,2,4-oxadiazole ring enhanced the compound's effectiveness. mdpi.com These studies underscore the tunability of the 1,2,4-oxadiazole scaffold, allowing for the rational design of compounds with specific and enhanced biological activities. nih.gov

Table 2: Summary of SAR Findings for 1,2,4-Oxadiazole Derivatives

| Therapeutic Area | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Antibacterial | 4-phenol, 4-chloropyrazole, or 5-indole substitution | Favored for potent activity against S. aureus | nih.gov |

| Anticancer (CAIX inhibition) | Thiazole/thiophene-sulfonamide conjugates | Potent anticancer activities | nih.gov |

| Muscarinic Agonism | Increasing alkyl chain length | Increased receptor affinity, decreased PI turnover | nih.gov |

| Nematicidal | Chloromethyl or bromomethyl at 5-position | Enhanced activity | mdpi.com |

Drug Discovery and Development Efforts

The unique properties of the 1,2,4-oxadiazole ring have made it a focal point in drug discovery and development, serving as a versatile scaffold for creating novel therapeutic agents. nih.gov

Identification of Lead Compounds and Therapeutic Targets

The 1,2,4-oxadiazole framework has been instrumental in identifying numerous lead compounds with diverse therapeutic targets. nih.gov In oncology, derivatives have been developed as inhibitors of carbonic anhydrase IX, with compounds like OX27 emerging as promising leads for colorectal cancer therapy. nih.gov Other 1,2,4-oxadiazole-arylsulfonamides have been identified as selective carbonic anhydrase inhibitors with potential applications in various cancer therapies. nih.gov

In the field of infectious diseases, oxadiazoles have been identified as a new class of non-β-lactam antibiotics that target bacterial cell-wall biosynthesis by inhibiting penicillin-binding proteins (PBPs). nih.gov These compounds show potent activity against difficult-to-treat Gram-positive bacteria like MRSA and VRE. nih.gov For Alzheimer's disease, 3,5-disubstituted-1,2,4-oxadiazole derivatives have been identified as multifunctional agents, exhibiting cholinesterase inhibition and antioxidant activity. nih.gov

Table 3: Lead Compounds and Therapeutic Targets Based on the 1,2,4-Oxadiazole Scaffold

| Lead Compound/Series | Therapeutic Target | Potential Indication | Reference |

|---|---|---|---|

| OX27 | Carbonic Anhydrase IX (CAIX) | Colorectal Cancer | nih.gov |

| Oxadiazole Antibiotics (e.g., compounds 1, 2, 4-8) | Penicillin-Binding Proteins (PBPs) | Bacterial Infections (MRSA, VRE) | nih.gov |

| 3,5-disubstituted-1,2,4-oxadiazoles | Cholinesterases, MAO-A, MAO-B | Alzheimer's Disease | nih.gov |

| Benzofuran/oxadiazole hybrids | Glycogen synthase kinase-3β (GSK3β) | Cancer (Colon, Pancreatic) | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations for 1,2,4-Oxadiazole-Based Drugs

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 1,2,4-oxadiazole-based drugs are critical to their development. The 1,2,4-oxadiazole ring is often used as a bioisostere for esters and amides to improve metabolic stability and modulate target selectivity. nih.gov

Studies on antibacterial oxadiazoles have included evaluations of in vitro toxicity, plasma protein binding, and pharmacokinetics. nih.gov Some lead compounds exhibited low clearance, a high volume of distribution, and good oral bioavailability, with some even showing 100% oral bioavailability and in vivo efficacy. nih.gov The ability to modify the oxadiazole ring allows for the fine-tuning of these PK/PD properties, which is essential for designing drug candidates that are both potent and have favorable drug-like characteristics. nih.gov The thermal and chemical resistance of the oxadiazole ring contributes to its metabolic stability in biological systems. mdpi.com

Metabolic Fate and Biotransformation of 3-Methyl-1,2,4-oxadiazol-5-ol Derivatives

The metabolic fate of derivatives containing the this compound scaffold is primarily dictated by the biotransformation of the 1,2,4-oxadiazole ring. While specific studies on this compound itself are limited, research on other 1,2,4-oxadiazole-containing compounds provides significant insight into their metabolic pathways. The 1,2,4-oxadiazole ring is recognized as a bioisosteric equivalent for ester and amide functionalities, which can offer increased resistance to hydrolysis. nih.govresearchgate.net However, the ring is not metabolically inert and can undergo cleavage through various enzymatic processes.

The primary metabolic transformation of the 1,2,4-oxadiazole ring involves its opening. This can occur through reductive or hydrolytic pathways. For instance, studies on the G protein-coupled receptor 119 agonist, DS-8500a, which contains a 1,2,4-oxadiazole ring, revealed a unique in vivo reductive metabolism. This process, mediated by non-cytochrome P450 enzymes in the liver under anaerobic conditions, leads to the opening of the oxadiazole ring. nih.gov Subsequent cleavage of the ring results in the formation of smaller metabolites that are then excreted. nih.gov

Similarly, another G protein-coupled receptor modulator containing a 1,2,4-oxadiazole substructure was found to produce two major ring-opened metabolites in both in vitro and in vivo studies across different species. nih.gov The proposed mechanism for the formation of one of these metabolites involves reductive N-O bond cleavage of the oxadiazole ring followed by hydrolysis. nih.gov

Hydrolytic cleavage is another significant pathway for the biotransformation of 1,2,4-oxadiazole derivatives. Research on histone deacetylase 6 (HDAC6) inhibitors featuring an oxadiazole ring has shown that the ring can be hydrolyzed, transforming the parent compound into an acylhydrazide. acs.org This transformation is believed to occur in two hydrolytic steps. acs.org The stability of 1,2,4-oxadiazole derivatives is also pH-dependent, with increased degradation rates observed at both low and high pH due to ring opening. nih.gov

The table below summarizes the key metabolic transformations observed for 1,2,4-oxadiazole derivatives, which are likely applicable to derivatives of this compound.

| Metabolic Pathway | Description | Enzymes Involved (if known) | Resulting Metabolites | Reference |

| Reductive Ring Opening | Cleavage of the N-O bond in the oxadiazole ring under reductive conditions. | Non-cytochrome P450 enzymes | Ring-opened amidine or related structures | nih.govnih.gov |

| Hydrolytic Ring Opening | Hydrolysis of the oxadiazole ring, often at the C-O or C-N bonds. | Hydrolases (e.g., HDAC6) | Acylhydrazides, carboxylic acids, nitriles | nih.govacs.orgnih.gov |

It is important to note that the substituents on the this compound scaffold can significantly influence the rate and regioselectivity of these metabolic transformations.

Role in Agrochemical Development (Herbicidal, Insecticidal, Fungicidal)

The 1,2,4-oxadiazole scaffold, including derivatives of this compound, has garnered considerable attention in the field of agrochemical research due to its broad spectrum of biological activities. These compounds have been investigated for their potential as herbicides, insecticides, and fungicides.

Herbicidal Activity

Derivatives of 1,3,4-oxadiazole, a related isomer, have been formulated into herbicidal compositions. For example, N-(1,3,4-oxadiazol-2-yl)arylformamide compounds have been developed for weed control in various crops. google.comwipo.int These compositions have shown efficacy against a range of weeds, including Cyperus difformis, Echinochloa crusgalli, and Monochoria vaginalis. wipo.int The development of such compositions aims to broaden the weed control spectrum and manage the evolution of herbicide resistance. google.com

Insecticidal and Nematicidal Activity

The 1,2,4-oxadiazole ring is a key component in some modern nematicides. Tioxazafen, a commercial nematicide developed by Monsanto, features a 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole structure and is effective against a wide range of plant-parasitic nematodes. mdpi.com

Research has also focused on synthesizing novel 1,2,4-oxadiazole derivatives with enhanced nematicidal properties. A study on 1,2,4-oxadiazole derivatives where the 5-position was substituted with a haloalkyl group revealed significant activity against several nematode species. mdpi.com Notably, one compound from this series demonstrated superior nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus, when compared to the commercial nematicide avermectin. mdpi.com The proposed mechanism of action for this class of compounds is the targeting of the acetylcholine receptor in nematodes. mdpi.com

The table below presents data on the nematicidal activity of a selected 1,2,4-oxadiazole derivative.

| Compound | Target Nematode | LC50 (μg/mL) | Reference |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.4 | mdpi.com |

Fungicidal Activity

A significant body of research has highlighted the potential of 1,2,4-oxadiazole derivatives as antifungal agents against various plant pathogens. These compounds have been shown to inhibit the growth of economically important fungi.

For example, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and evaluated for their antifungal and nematicidal activities. nih.gov One of the compounds, F15, exhibited excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, which is comparable to commercial fungicides. nih.gov The proposed mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH). nih.gov

Another study focused on 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid moieties. mdpi.com Several of these compounds displayed significant antifungal activity against a panel of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com

The following table summarizes the in vitro antifungal activity of selected 1,2,4-oxadiazole derivatives against various plant pathogens.

| Compound | Target Fungus | EC50 (μg/mL) | Reference |

| Compound 4f | Colletotrichum capsica | 8.81 | mdpi.com |

| Compound 4f | Rhizoctonia solani | 12.68 | mdpi.com |

| Compound 4f | Exserohilum turcicum | 29.14 | mdpi.com |

| Compound 4f | Fusarium graminearum | 29.97 | mdpi.com |

| Compound 4q | Rhizoctonia solani | 38.88 | mdpi.com |

| Compound 4q | Colletotrichum capsica | 41.67 | mdpi.com |

| Compound F15 | Sclerotinia sclerotiorum | 2.9 | nih.gov |

These findings underscore the versatility of the 1,2,4-oxadiazole scaffold in the development of new and effective agrochemicals.

Material Science and Advanced Applications of 3 Methyl 1,2,4 Oxadiazol 5 Ol

Applications in Organic Electronic Materials

The 1,2,4-oxadiazole (B8745197) ring is a well-established component in the design of organic electronic materials due to its inherent electron-deficient nature. This property is crucial for developing materials that facilitate the movement of electrons, a key process in the functioning of many organic semiconductor devices. This heterocycle is frequently incorporated into larger molecular architectures to create materials with tailored electronic properties, such as those used in organic light-emitting diodes (OLEDs).

In the field of OLEDs, materials based on oxadiazole derivatives have been extensively investigated for their role as electron transporters and hole blockers. rsc.org The 1,2,4-oxadiazole moiety, as found in 3-Methyl-1,2,4-oxadiazol-5-ol, can be a critical component in the synthesis of these materials. For instance, the heterocycle's ability to be a bioisosteric replacement for ester and amide groups allows for the design of novel molecules with enhanced stability and specific electronic characteristics suitable for OLED applications. nih.gov Complex molecules containing the 1,2,4-oxadiazole ring are synthesized to possess high thermal stability and the ability to form stable amorphous films, which are critical for the longevity and efficiency of OLED devices.